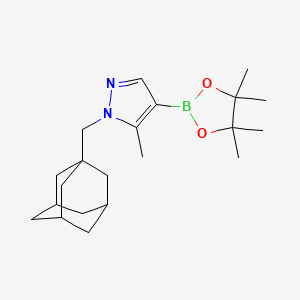
1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, also known as 1-(((3r,5r,7r)-adamantan-1-yl)methyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, has a CAS Number of 1430845-70-7 . It has a molecular weight of 356.32 and its InChI Code is 1S/C21H33BN2O2/c1-14-18(22-25-19(2,3)20(4,5)26-22)12-23-24(14)13-21-9-15-6-16(10-21)8-17(7-15)11-21/h12,15-17H,6-11,13H2,1-5H3 .
Molecular Structure Analysis
The molecular formula of this compound is C21H33BN2O2 . It contains an adamantan-1-ylmethyl group, a 5-methyl group, and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group attached to a 1H-pyrazole ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Chemistry and Synthesis of Heterocyclic Compounds
The chemistry of pyrazoles, such as 1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, plays a crucial role in the synthesis of heterocyclic compounds. These compounds serve as a building block for creating a wide range of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, and more. The unique reactivity of such pyrazoles allows for mild reaction conditions, enabling the generation of various cynomethylene dyes and versatile heterocyclic compounds from an array of precursors, showcasing its significance in heterocyclic chemistry and dye synthesis (Gomaa & Ali, 2020).
Biological and Pharmaceutical Applications
Pyrazoles demonstrate a broad spectrum of biological and pharmaceutical activities, making them core structures in numerous bioactive compounds. Notably, the development of novel pyrazole derivatives, such as the specified molecule, under microwave conditions, has led to compounds exhibiting antimicrobial, antifungal, antiviral, and antioxidant properties. These findings underscore the vast potential of pyrazole derivatives in agrochemical and pharmaceutical industries, highlighting the need for continued exploration and synthesis of novel pyrazole-based compounds for diverse therapeutic applications (Sheetal et al., 2018).
Neurodegenerative Disease Treatment
Adamantane derivatives, including those related to the queried molecule, have shown potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's. The pharmacological profile of adamantane-based scaffolds, such as amantadine and memantine, has been extensively studied, revealing their effectiveness against dementia and other neurodegenerative conditions. The exploration of 1-fluoro- and 1-phosphonic acid adamantane derivatives suggests that these compounds may offer superior pharmacological benefits over established treatments, indicating promising avenues for future research in neurodegenerative disease therapy (Dembitsky et al., 2020).
Organophosphorus Chemistry
The molecule , with its complex structure involving a pyrazole ring, contributes to the field of organophosphorus chemistry. Organophosphorus azoles, including pyrazoles, are studied for their stereochemical structures using techniques like multinuclear NMR spectroscopy. These studies are pivotal for understanding the properties and applications of organophosphorus compounds in various domains, including pharmaceuticals and materials science, providing insights into their stereochemistry and potential for innovation in organophosphorus compound synthesis (Larina, 2023).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and others related to handling and disposal .
Propriétés
IUPAC Name |
1-(1-adamantylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33BN2O2/c1-14-18(22-25-19(2,3)20(4,5)26-22)12-23-24(14)13-21-9-15-6-16(10-21)8-17(7-15)11-21/h12,15-17H,6-11,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIJJGBXXBCFFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl]piperidine-4-carboxamide](/img/structure/B2606800.png)
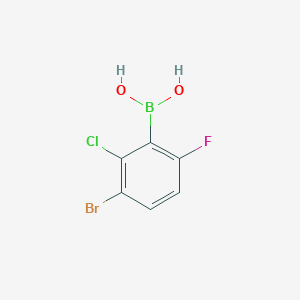

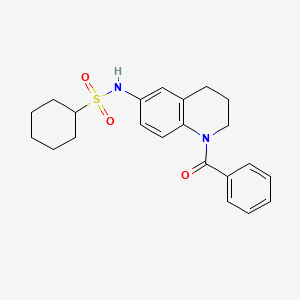

![2-(Benzimidazo[1,2-c]quinazolin-6-ylthio)-1-phenylethanone](/img/structure/B2606809.png)

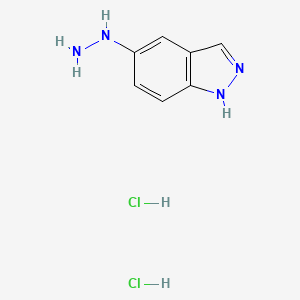
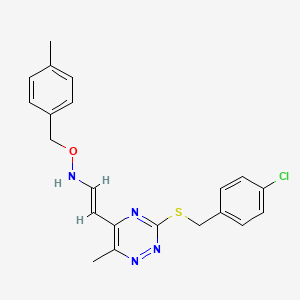

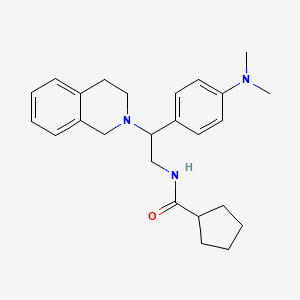
![9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2606819.png)
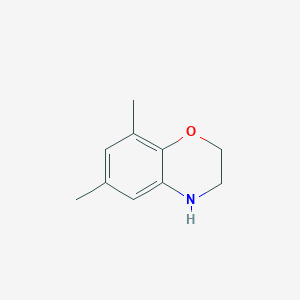
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2606821.png)